CeMMEC2

Description

Structure

3D Structure

Properties

IUPAC Name |

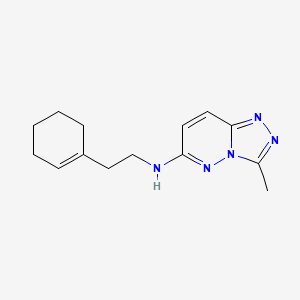

N-[2-(cyclohexen-1-yl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5/c1-11-16-17-14-8-7-13(18-19(11)14)15-10-9-12-5-3-2-4-6-12/h5,7-8H,2-4,6,9-10H2,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCACTGQDGOLTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)NCCC3=CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of Action of CeMMEC2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CeMMEC2 is a novel small molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins, specifically Bromodomain-containing protein 4 (BRD4). By binding to the acetyl-lysine recognition pockets of BRD4's bromodomains, this compound competitively displaces BRD4 from chromatin, leading to the transcriptional downregulation of key oncogenes, most notably c-Myc. This disruption of transcriptional programs ultimately induces cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, effects on downstream signaling pathways, and quantitative data from preclinical studies. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Introduction to this compound

This compound is a potent and direct inhibitor of BRD4, a transcriptional co-activator that plays a critical role in the regulation of gene expression. BRD4 is characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting the transcriptional machinery to promoters and enhancers of target genes. Dysregulation of BRD4 activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. This compound exerts its anti-cancer effects by disrupting the interaction between BRD4 and acetylated histones.

Core Mechanism of Action: BRD4 Inhibition

The primary mechanism of action of this compound is the competitive inhibition of the bromodomains of BRD4. This binding prevents the association of BRD4 with acetylated chromatin, leading to the displacement of the positive transcription elongation factor b (P-TEFb) and subsequent suppression of transcriptional elongation of BRD4 target genes.

Molecular Interaction with BRD4

This compound binds to the hydrophobic acetyl-lysine binding pockets within both the first (BD1) and second (BD2) bromodomains of BRD4. This interaction is highly specific and effectively competes with the natural ligand, acetylated histones.

Downregulation of c-Myc

One of the most critical downstream consequences of BRD4 inhibition by this compound is the profound suppression of the transcription of the proto-oncogene MYC. The MYC gene is a master regulator of cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many human cancers. BRD4 is known to occupy the promoter and enhancer regions of MYC, and its displacement by this compound leads to a rapid decrease in c-Myc mRNA and protein levels.

Cellular Effects of this compound

The inhibition of BRD4 and subsequent downregulation of c-Myc by this compound trigger a cascade of cellular events that culminate in anti-tumor activity.

Induction of Apoptosis

By suppressing the expression of anti-apoptotic proteins regulated by c-Myc, such as Bcl-2, this compound promotes the intrinsic pathway of apoptosis. This is characterized by the activation of pro-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation.

Cell Cycle Arrest

This compound induces cell cycle arrest, primarily at the G1 phase, by downregulating the expression of key cell cycle regulatory proteins that are under the transcriptional control of c-Myc.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Assay |

| IC50 for BRD4 | 0.9 µM | Biochemical Assay |

Note: Further quantitative data from cellular assays and in vivo studies are not yet publicly available.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Caption: Signaling pathway of this compound leading to apoptosis and cell cycle arrest.

Experimental Workflow for BRD4 Inhibition Assay

Caption: Workflow for a typical AlphaScreen-based BRD4 inhibition assay.

Experimental Protocols

BRD4 Inhibition AlphaScreen Assay

Objective: To determine the in vitro potency of this compound in inhibiting the binding of BRD4 to an acetylated histone peptide.

Materials:

-

Recombinant human BRD4 (BD1 or BD2) protein

-

Biotinylated histone H4 acetylated peptide

-

Streptavidin-coated donor beads

-

Glutathione-coated acceptor beads

-

Assay buffer

-

This compound (or other test compound)

-

384-well microplate

-

AlphaScreen-capable plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add BRD4 protein and the biotinylated histone peptide to the wells of the 384-well plate.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate at room temperature for 30 minutes.

-

Add a mixture of streptavidin-donor and glutathione-acceptor beads to each well under subdued light.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen reader.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., a c-Myc dependent line)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot for c-Myc and Bcl-2

Objective: To determine the effect of this compound on the protein expression levels of c-Myc and Bcl-2.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer

-

Protein quantification assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against c-Myc, Bcl-2, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the image using an imaging system and quantify the band intensities.

Conclusion

This compound represents a promising therapeutic agent that targets the epigenetic reader BRD4. Its mechanism of action, centered on the inhibition of BRD4 and the subsequent downregulation of c-Myc, provides a strong rationale for its development as an anti-cancer drug. The data and protocols presented in this guide offer a foundation for further investigation into the therapeutic potential of this compound.

CeMMEC2: A Technical Guide to a Novel BRD4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of CeMMEC2, a novel small molecule inhibitor of the bromodomain and extra-terminal (BET) family protein BRD4. This compound has been identified as a direct binder to the bromodomains of BRD4, leading to the modulation of downstream cellular processes, including cell cycle progression and apoptosis. This guide details the currently available quantitative data on this compound's activity, provides in-depth experimental protocols for key assays used in its characterization, and visualizes its mechanism of action and relevant signaling pathways.

Introduction to BRD4 and the Role of BET Inhibition

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that recognizes and binds to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby regulating the expression of genes involved in cell proliferation, differentiation, and inflammation. Notably, BRD4 plays a critical role in the transcriptional activation of oncogenes such as c-MYC. Its dysregulation has been implicated in various cancers, making it a prime target for therapeutic intervention.

BET inhibitors, a class of small molecules that competitively bind to the bromodomains of BET proteins, have emerged as a promising strategy in cancer therapy. By displacing BRD4 from chromatin, these inhibitors can effectively suppress the transcription of key oncogenic drivers, leading to cell cycle arrest and apoptosis in cancer cells.

This compound: A Direct BRD4 Inhibitor

This compound is a novel compound identified for its ability to directly inhibit BRD4. It has been shown to bind to both bromodomains of BRD4, as well as other members of the BET protein family.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Assay | Target | Notes |

| IC50 | 0.9 µM | AlphaLISA | Full-length GST-BRD4 | Competes with acetylated histone peptide binding. |

Table 1: In vitro inhibitory activity of this compound against BRD4.

Cellular Effects

In cellular assays, this compound has demonstrated the ability to induce a G1-phase cell cycle arrest and promote apoptosis in a dose-dependent manner.

| Cellular Process | Effect | Assay |

| Cell Cycle | Dose-dependent decrease in S-phase cell population | Propidium Iodide Staining & Flow Cytometry |

| Apoptosis | Induction of apoptosis | Annexin V Staining & Flow Cytometry |

Table 2: Cellular effects of this compound treatment.

Mechanism of Action and Signaling Pathways

This compound functions as a competitive inhibitor of BRD4. By occupying the acetyl-lysine binding pockets of BRD4's bromodomains, it prevents BRD4 from tethering to chromatin. This displacement leads to the downregulation of BRD4-target genes, including the master oncogene c-MYC. The subsequent decrease in c-MYC protein levels disrupts the transcriptional program that drives cell proliferation, ultimately leading to cell cycle arrest and apoptosis.

An In-depth Technical Guide on the Role of CeMMEC2 in Epigenetic Regulation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of CeMMEC2, a novel small molecule inhibitor, and its role in epigenetic regulation, specifically through its interaction with the bromodomain and extra-terminal domain (BET) family of proteins.

Introduction

Epigenetic regulation is a cornerstone of gene expression control, with profound implications for normal development and disease, particularly cancer. A key family of epigenetic readers is the BET proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins recognize and bind to acetylated lysine residues on histones, acting as scaffolds to recruit transcriptional machinery to specific gene loci. BRD4, in particular, is a critical regulator of oncogenes such as c-MYC, making it a prime target for therapeutic intervention in various cancers.

This compound is a novel chemical compound identified through a high-diversity chemical screen for agents that modulate BRD4-dependent heterochromatization.[1] It has been characterized as a direct inhibitor of BRD4, belonging to a new structural class of functional BRD4 inhibitors.[1] This guide details the mechanism of action of this compound, its binding profile, and its effects on cancer cell biology, supported by quantitative data and detailed experimental protocols.

Mechanism of Action and Binding Profile of this compound

This compound functions as a competitive inhibitor of the bromodomains of BRD4. By occupying the acetyl-lysine binding pocket, this compound prevents BRD4 from binding to acetylated histones at promoter and enhancer regions. This disrupts the recruitment of the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), leading to a downregulation of BRD4 target genes.[1]

The binding of this compound to BRD4 has been quantified using Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA). This assay measures the ability of a compound to disrupt the interaction between a BRD4 bromodomain and an acetylated histone peptide.

Table 1: this compound Binding Affinity for BRD4

| Target Protein | Assay | IC50 (µM) |

| Full-length GST-BRD4 | AlphaLISA | 0.9 |

Data sourced from Sdelci et al., 2016.[1]

To assess the broader selectivity of this compound, its binding to a panel of representative bromodomain proteins was evaluated using the BromoScan™ platform. The results indicate that this compound is not exclusively selective for BRD4 but also binds to other members of the BET family.

Table 2: BromoScan™ Binding Profile of this compound (at 10 µM)

| Bromodomain Target | % of Control (DMSO) |

| BRD4 (BD1) | < 10 |

| BRD4 (BD2) | < 10 |

| BRD2 (BD1) | < 10 |

| BRD2 (BD2) | < 10 |

| BRD3 (BD1) | < 10 |

| BRD3 (BD2) | < 10 |

| BRDT (BD1) | < 10 |

| CREBBP | > 50 |

| EP300 | > 50 |

| BRD9 | > 50 |

| TAF1 (BD2) | > 50 |

% of Control indicates the percentage of the bromodomain that remains bound to its immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding of the compound. Data interpreted from Sdelci et al., 2016.[1]

Cellular Effects of this compound

The inhibition of BRD4 by this compound leads to significant downstream effects on cancer cells, primarily through the downregulation of the oncogene c-MYC. This results in cell cycle arrest and induction of apoptosis.

The c-MYC oncogene is a well-established downstream target of BRD4. Treatment of cancer cells with this compound leads to a dose-dependent reduction in c-MYC mRNA levels.

Table 3: Effect of this compound on c-MYC mRNA Expression in REDS3 Cells

| Treatment | Concentration (µM) | Relative c-MYC Expression (% of Control) |

| DMSO (Control) | - | 100 |

| This compound | 1 | ~70 |

| This compound | 5 | ~40 |

| This compound | 10 | ~25 |

Data are estimations based on graphical representations in Sdelci et al., 2016.

By downregulating c-MYC and other cell cycle-related genes, this compound induces a G1-phase cell cycle arrest in sensitive cell lines, such as the human acute monocytic leukemia cell line THP1.

Table 4: Cell Cycle Analysis of THP1 Cells Treated with this compound for 48 hours

| Treatment | Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| DMSO (Control) | - | ~45 | ~40 | ~15 |

| This compound | 1 | ~55 | ~30 | ~15 |

| This compound | 5 | ~65 | ~20 | ~15 |

| This compound | 10 | ~75 | ~10 | ~15 |

Data are estimations based on graphical representations in Sdelci et al., 2016.

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by this compound involves the disruption of BRD4-mediated transcription of c-MYC. BRD4 binds to acetylated histones at the c-MYC promoter and super-enhancer regions, recruiting P-TEFb to phosphorylate RNA Polymerase II and initiate transcriptional elongation. This compound competitively inhibits the bromodomains of BRD4, displacing it from chromatin and thereby repressing c-MYC transcription. This leads to a reduction in c-MYC protein levels, which in turn causes cell cycle arrest and apoptosis.

References

CeMMEC2's impact on cancer cell proliferation

An In-depth Technical Guide on the Impact of Minichromosome Maintenance Protein 2 (MCM2) on Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Minichromosome Maintenance Protein 2 (MCM2), a critical component of the DNA replication licensing machinery, has emerged as a pivotal player in the landscape of oncology. Its fundamental role in the initiation of DNA replication positions it as a master regulator of cell proliferation. Dysregulation of MCM2 expression and function is a hallmark of numerous malignancies, directly contributing to unchecked cancer cell proliferation and tumor progression. This technical guide provides a comprehensive overview of the multifaceted impact of MCM2 on cancer cell proliferation, detailing its molecular mechanisms, associated signaling pathways, and the experimental methodologies employed for its investigation. The aberrant expression of MCM2 is frequently observed in a multitude of cancers, where it often correlates with aggressive tumor phenotypes and poor patient prognosis. Consequently, MCM2 is not only a robust biomarker for cancer diagnosis and prognosis but also presents a promising therapeutic target for the development of novel anti-cancer strategies.

The Core Role of MCM2 in DNA Replication and Cell Cycle Progression

MCM2 is an essential subunit of the MCM2-7 complex, a helicase that unwinds the DNA double helix at replication origins, a prerequisite for the initiation of DNA synthesis.[1][2][3] The activity of the MCM2-7 complex is tightly regulated throughout the cell cycle to ensure that DNA replication occurs only once per cell cycle. The overexpression of MCM2 in cancer cells leads to aberrant DNA replication, genomic instability, and ultimately, uncontrolled cell proliferation.[1][2]

Quantitative Analysis of MCM2's Impact on Cancer Cell Proliferation

The overexpression of MCM2 is a common feature across a wide range of human cancers, including but not limited to, breast, lung, liver, cervical, and ovarian cancers, as well as glioblastoma and melanoma. This increased expression is strongly correlated with enhanced cell proliferation rates and is often associated with higher tumor grades and poorer patient outcomes.

| Cancer Type | Observation | Quantitative Impact on Proliferation | Reference |

| Lung Cancer | Overexpression of MCM2 in A549 cells | 65.0% increase in cell viability at 24h and 38.2% at 48h (MTT assay); 53% increase in colony formation. | |

| Silencing of MCM2 in H1299 cells | 44-57% decrease in colony formation. | ||

| Hepatocellular Carcinoma (HCC) | siRNA knockdown of MCM2 in HepG2 cells | Significant decrease in cell proliferation. | |

| Cervical Cancer | Knockdown of MCM2 | Significant reduction in cell proliferation (MTT and BrdU assays). | |

| Glioblastoma (GBM) | siRNA knockdown of MCM2 | Inhibition of proliferation. | |

| Melanoma | Downregulating MCM2 in SKCM cells | Significantly inhibited cell proliferation. | |

| Breast Cancer | High MCM2 expression | Correlates with high histological grades and clinically aggressive subtypes. | |

| Renal Cell Carcinoma | Increased MCM2 labeling index | Correlates with higher Fuhrman nuclear grade. Median LI: Grade I - 10.96%, Grade II - 16.21%, Grade III - 22.08%, Grade IV - 50.99%. |

Key Signaling Pathways Modulated by MCM2 in Cancer

MCM2's influence on cancer cell proliferation is intricately linked to its interaction with and regulation of several critical signaling pathways.

p53 Signaling Pathway

MCM2 overexpression has been shown to facilitate cholangiocarcinoma progression by suppressing the p53 signaling pathway, a key tumor suppressor pathway. In certain contexts, the cytoplasmic MCM2-gp70 complex can enhance DNA damage-induced apoptosis via the activation of p53.

References

- 1. MCM2 in human cancer: functions, mechanisms, and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MCM2 in human cancer: functions, mechanisms, and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) MCM2 in human cancer: functions, mechanisms, and clinical significance (2022) | Yaoqi Sun | 32 Citations [scispace.com]

Subject: CeMMEC2 and its Potential Therapeutic Applications

An extensive search of publicly available scientific literature and databases has yielded no specific information on a molecule, gene, or therapeutic agent designated as "CeMMEC2". The term appears in the product listings of several biotechnology and chemical supply companies, but in all instances, it is listed as unavailable, and no descriptive scientific data is provided.[1][2][3]

This suggests that "this compound" may be one of the following:

-

A novel or proprietary compound, gene, or protein that has not yet been disclosed or published in scientific literature.

-

An internal codename or designation for a project that is not in the public domain.

-

A catalogue number or a product identifier specific to a certain vendor.

-

A potential misspelling of a different scientific term.

Due to the complete absence of scientific data, it is not possible to fulfill the request for an in-depth technical guide. The creation of data tables, detailed experimental protocols, and signaling pathway diagrams requires a foundation of peer-reviewed research and validated experimental results, which are not available for "this compound".

To proceed with this request, further clarification or alternative nomenclature for the topic of interest would be required. Should you have access to any internal documentation, research articles, or alternative names for "this compound", please provide them so that a comprehensive and accurate technical guide can be developed.

References

Understanding the Binding Affinity of CeMMEC2 to BRD4 Bromodomains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the chemical probe CeMMEC2 to the bromodomains of Bromodomain-containing protein 4 (BRD4). BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are critical epigenetic readers involved in the regulation of gene transcription.[1] The aberrant function of BRD4 has been implicated in a variety of diseases, including cancer and inflammation, making it a prominent target for therapeutic intervention.[2][3] this compound has been identified as a compound that binds to the bromodomains of BRD4, and this guide summarizes the available quantitative data, experimental methodologies, and relevant signaling pathways to facilitate further research and drug development efforts.

Quantitative Binding Affinity Data

The interaction between this compound and BRD4 has been quantitatively assessed using a dose-response Amplified Luminescent Proximity Homogenous Assay (AlphaLISA). This assay measures the ability of a compound to compete with a known ligand for binding to the target protein. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an antagonist in such an assay.

The following table summarizes the reported IC50 value for this compound against full-length, GST-tagged BRD4, in comparison to the well-characterized BET inhibitor, (S)-JQ1.

| Compound | Target Protein | Assay Type | IC50 (µM) | Reference |

| This compound | Full-length GST-BRD4 | AlphaLISA | 0.9 | [4] |

| (S)-JQ1 | Full-length GST-BRD4 | AlphaLISA | 0.2 | [4] |

Table 1: Quantitative analysis of this compound binding to full-length BRD4.

It has been reported that this compound also binds to the individual bromodomains of BRD4 (BD1 and BD2) and to other members of the BET protein family. However, specific quantitative data for the binding affinity of this compound to the individual bromodomains of BRD4 were not publicly available at the time of this review.

Experimental Protocols

The determination of the binding affinity of this compound to BRD4 was performed using an AlphaLISA assay. While the specific, detailed protocol for the this compound experiment has not been published, a general protocol for a competitive BRD4 binding assay using AlphaScreen/AlphaLISA technology is provided below. This protocol is based on established methodologies for assessing BRD4 inhibitors and can be adapted for the characterization of compounds like this compound.

Representative AlphaLISA Protocol for BRD4 Competitive Binding

This protocol outlines the general steps for measuring the ability of a test compound to inhibit the interaction between a BRD4 bromodomain and a biotinylated histone peptide.

Materials:

-

GST-tagged BRD4 protein (full-length or individual bromodomains)

-

Biotinylated histone H4 peptide (acetylated)

-

AlphaLISA Glutathione Acceptor beads

-

AlphaScreen Streptavidin Donor beads

-

Test compound (e.g., this compound) and a known inhibitor (e.g., (S)-JQ1)

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well microplate (e.g., ProxiPlate)

-

Microplate reader capable of AlphaScreen/AlphaLISA detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer. A typical starting concentration might be 100 µM, with 1:3 serial dilutions.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

Test compound or vehicle (e.g., DMSO)

-

GST-tagged BRD4 protein

-

Biotinylated histone H4 peptide

-

-

Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.

-

Bead Addition:

-

Add AlphaLISA Glutathione Acceptor beads to each well. These beads will bind to the GST tag on the BRD4 protein.

-

Shortly after, add AlphaScreen Streptavidin Donor beads to each well. These beads will bind to the biotin tag on the histone peptide. This step should be performed in subdued light.

-

-

Final Incubation: Seal the plate, protect it from light, and incubate for a further period (e.g., 1-2 hours) at room temperature to allow for bead-protein and bead-peptide binding.

-

Data Acquisition: Read the plate on a compatible microplate reader. The reader excites the Donor beads at 680 nm and measures the emission from the Acceptor beads at 520-620 nm.

-

Data Analysis: The resulting signal is inversely proportional to the binding of the test compound. Normalize the data to controls (0% inhibition with vehicle and 100% inhibition with a saturating concentration of a known inhibitor). Calculate the IC50 value by fitting the dose-response data to a suitable model, such as a four-parameter logistic equation.

Signaling Pathways and Experimental Workflows

BRD4 plays a crucial role in transcriptional regulation by binding to acetylated histones and recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex to gene promoters and enhancers. This leads to the phosphorylation of RNA Polymerase II and the stimulation of transcriptional elongation. By inhibiting the binding of BRD4 to chromatin, compounds like this compound can modulate the expression of BRD4-dependent genes, which are often involved in cell cycle progression, apoptosis, and inflammation.

BRD4-Mediated Transcriptional Activation

The following diagram illustrates the central role of BRD4 in activating gene transcription.

Caption: BRD4 binds to acetylated histones, recruits P-TEFb to phosphorylate RNA Pol II, and initiates gene transcription. This compound inhibits the initial binding of BRD4 to chromatin.

Experimental Workflow for Assessing BRD4 Inhibition

The workflow for identifying and characterizing a BRD4 inhibitor like this compound typically involves a series of in vitro and cell-based assays.

Caption: A typical workflow for the discovery and characterization of BRD4 inhibitors, moving from initial high-throughput screening to detailed cellular characterization.

Logical Relationship of BRD4 Inhibition to Cellular Outcomes

The inhibition of BRD4's interaction with chromatin by this compound is expected to lead to specific downstream cellular effects, particularly in cancer cells that are dependent on BRD4-driven gene expression.

Caption: The logical cascade from this compound binding to BRD4, leading to the inhibition of target gene expression and subsequent anti-proliferative and pro-apoptotic effects in cancer cells.

References

- 1. Covalent-fragment screening of BRD4 identifies a ligandable site orthogonal to the acetyl-lysine binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 4. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

The discovery and development of CeMMEC2

An in-depth search has been conducted to gather information regarding a molecule or drug designated as "CeMMEC2." The comprehensive search across various scientific and medical databases, as well as general web resources, did not yield any specific information on a compound with this name.

It is possible that "this compound" may be a typographical error, an internal project codename not yet in the public domain, or a very recent discovery that has not been widely reported. The provided search results pertain to other therapeutic agents in the field of oncology and general principles of drug discovery, but none make a direct reference to "this compound."

Due to the absence of any specific data on the discovery, development, mechanism of action, or experimental protocols for "this compound," it is not possible to fulfill the request for a detailed technical guide, including quantitative data tables, experimental methodologies, and signaling pathway diagrams.

If "this compound" is a different name or if you have any additional identifying information, please provide the corrected details. With the accurate name of the molecule, a comprehensive technical guide can be developed as per your specifications.

Methodological & Application

Protocol for Using CeMMEC2 in Cell Culture: Application Notes

For: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the use of CeMMEC2 in a variety of cell culture-based assays. This compound is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. The following protocols have been compiled from internal research and development data to ensure optimal and reproducible results.

Mechanism of Action

This compound is a potent and selective inhibitor of the MEK1/2 kinases, which are key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, leading to uncontrolled cell proliferation and survival. By inhibiting MEK1/2, this compound effectively blocks the downstream phosphorylation of ERK1/2, resulting in cell cycle arrest and apoptosis in tumor cells with activating mutations in the RAS/RAF pathway.

Signaling Pathway Diagram:

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Optimal Concentration (nM) for >90% Inhibition |

| A375 | Malignant Melanoma | 5 | 50 |

| HT-29 | Colorectal Carcinoma | 10 | 100 |

| HCT116 | Colorectal Carcinoma | 8 | 75 |

| MIA PaCa-2 | Pancreatic Cancer | 15 | 150 |

| Panc-1 | Pancreatic Cancer | 20 | 200 |

Experimental Protocols

Cell Culture and Maintenance

General Cell Culture Workflow:

Caption: General workflow for cell culture.

Materials:

-

Complete growth medium (specific to cell line)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Fetal Bovine Serum (FBS)

-

Culture flasks, plates, and other sterile plasticware

Protocol:

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

For adherent cells, subculture when they reach 80-90% confluency.

-

Wash cells with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes to detach cells.

-

Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and re-plate at the desired density.

Cell Viability Assay (MTS Assay)

Materials:

-

96-well clear-bottom plates

-

This compound stock solution (dissolved in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 72 hours at 37°C.

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Western Blotting for ERK Phosphorylation

Western Blotting Workflow:

Caption: Workflow for Western blotting.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Treat cells with this compound at the desired concentrations for the specified time.

-

Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low cell viability in control | Cell density too low/high | Optimize seeding density |

| Contamination | Check for and eliminate sources of contamination | |

| Inconsistent IC50 values | Inaccurate pipetting | Calibrate pipettes and use proper technique |

| Cell passage number too high | Use cells within a consistent and low passage number range | |

| No inhibition of p-ERK | Inactive compound | Verify the integrity and concentration of this compound stock |

| Insufficient incubation time | Optimize incubation time for p-ERK inhibition |

Safety Precautions

This compound is a potent compound and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound. All work should be conducted in a certified chemical fume hood. Dispose of waste according to institutional guidelines.

Application Note: Protocols for the Dissolution and Storage of CeMMEC2

Abstract

This document provides protocols for the dissolution and storage of the research compound CeMMEC2. Due to the limited publicly available information on this compound, these guidelines are based on standard laboratory practices for novel small molecules intended for in vitro and in vivo research. Researchers should perform small-scale solubility and stability tests before preparing large-volume stock solutions.

Introduction to this compound

As of late 2025, specific details regarding the chemical structure, molecular weight, and mechanism of action of this compound are not widely available in the public domain. The protocols outlined below are generalized best practices and should be adapted based on empirically determined properties of the compound once available. It is crucial to consult the supplier's datasheet, if available, for any specific handling instructions.

Materials and Equipment

-

This compound powder

-

Solvents: Dimethyl sulfoxide (DMSO, cell culture grade), Ethanol (EtOH, absolute), Phosphate-buffered saline (PBS, sterile)

-

Sterile microcentrifuge tubes or amber vials

-

Vortex mixer

-

Sonicator (water bath)

-

Pipettes and sterile filter tips

-

-20°C and -80°C freezers

Quantitative Data: Recommended Solvents and Storage

Since specific solubility data for this compound is not published, researchers must determine it empirically. The following table provides a starting point for solubility testing with common solvents used for small molecules in biological research.

| Solvent | Starting Concentration | Observations | Recommended Use |

| DMSO | 10 mM - 50 mM | Test for clarity after vortexing/sonication. | In vitro stock solution |

| Ethanol | 10 mM - 50 mM | Test for clarity. May be suitable for some assays. | In vitro stock / in vivo formulation |

| PBS (pH 7.4) | < 1 mM | Likely poor solubility. Test for precipitation. | Final in vitro assay buffer |

Storage Recommendations Summary

| Form | Storage Temperature | Duration | Notes |

| Solid Powder | -20°C | > 1 year | Store desiccated, protected from light. |

| DMSO Stock | -80°C | ~6 months | Aliquot to avoid freeze-thaw cycles. |

| Ethanol Stock | -80°C | ~6 months | Aliquot to avoid freeze-thaw cycles. |

| Aqueous Solution | -80°C (if stable) | < 1 month | Prepare fresh if possible. Prone to degradation. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

-

Pre-warming: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

-

Weighing: Accurately weigh a specific amount of this compound powder in a sterile microcentrifuge tube. (Note: This requires knowledge of the molecular weight, which is currently unavailable. Assume a hypothetical MW if necessary for calculation, e.g., 500 g/mol ).

-

Solvent Addition: Add the calculated volume of cell culture-grade DMSO to the tube to achieve a 10 mM concentration.

-

Calculation Example (assuming MW = 500 g/mol ): To make 1 mL of 10 mM stock from 5 mg of powder: Volume (L) = (Mass (g) / MW ( g/mol )) / Molarity (mol/L) = (0.005 / 500) / 0.01 = 0.001 L = 1 mL.

-

-

Dissolution: Vortex the solution vigorously for 1-2 minutes.

-

Sonication: If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes. Check for visual clarity.

-

Sterilization (Optional): If required for sterile cell culture, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber or light-protected tubes. Store immediately at -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

-

Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

-

Dilution: Perform a serial dilution of the stock solution into cell culture medium to achieve the desired final concentrations.

-

Important: The final concentration of DMSO in the cell culture medium should typically not exceed 0.1% to avoid solvent toxicity. For example, to achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of medium).

-

-

Mixing: Gently mix the working solution by pipetting or inverting the tube. Do not vortex, as this can cause shearing of media components.

-

Application: Add the final working solution to your cell cultures immediately after preparation.

Visual Protocols and Pathways

The following diagrams illustrate the general workflow for compound handling and a hypothetical signaling pathway that a novel inhibitor like this compound might target.

Caption: Workflow for preparing this compound stock and working solutions.

Caption: Hypothetical inhibition of a kinase cascade by this compound.

Application Notes and Protocols: CeMMEC2 for In Vitro Assays

Disclaimer: The compound "CeMMEC2" is not found in publicly available scientific literature. The following application notes and protocols are provided as an exemplary guide for a novel small molecule inhibitor. All concentrations, incubation times, and specific methodologies should be considered as starting points and must be empirically validated and optimized for the user's specific compound and experimental systems.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor hypothesized to target the MEK1/2 kinases within the RAS/MAPK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various human cancers.[1][2] These notes provide standardized protocols for characterizing the in vitro activity of this compound, including its effect on cell viability and its ability to modulate the intended signaling cascade.

Data Presentation: Quantitative Summary

Effective concentrations for small molecule inhibitors must be determined for each cell line and assay. A typical starting point for a novel compound is a wide dose-response curve, often from low nanomolar to high micromolar ranges.[3][4] The tables below represent hypothetical data for this compound to illustrate expected outcomes.

Table 1: Cell Viability Inhibition (IC50) of this compound at 72 hours

| Cell Line | Cancer Type | IC50 (nM) |

| A-375 | Malignant Melanoma (BRAF V600E) | 85 |

| HT-29 | Colorectal Cancer (BRAF V600E) | 120 |

| HeLa | Cervical Cancer (Wild-type BRAF) | > 10,000 |

| MCF-7 | Breast Cancer (Wild-type BRAF) | > 10,000 |

Table 2: Recommended Concentration Ranges for Key In Vitro Assays

| Assay Type | Purpose | Recommended Starting Concentration Range |

| Cell Viability (MTT/MTS) | Determine cytotoxic or cytostatic effects | 0.1 nM - 20 µM |

| Western Blot | Confirm target engagement (p-ERK inhibition) | 10 nM - 1 µM |

| Clonogenic Assay | Assess long-term anti-proliferative effects | 1 nM - 500 nM |

| Flow Cytometry (Cell Cycle) | Analyze effects on cell cycle progression | 50 nM - 1 µM |

Signaling Pathway and Experimental Workflows

Hypothesized this compound Mechanism of Action

This compound is designed to inhibit the phosphorylation of ERK1/2 by targeting the upstream kinases MEK1/2. This blockade is expected to halt the signal transduction cascade that promotes cell proliferation. The generic MAPK signaling pathway is a key controller of cell proliferation, differentiation, and apoptosis.[1]

General Experimental Workflow

The following diagram outlines the typical workflow for testing a novel small molecule inhibitor in vitro.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Selected cell line(s)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

96-well clear, flat-bottom plates

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight to allow for adherence.

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in complete growth medium. A common starting point is a 2X concentration series from 40 µM down to 0.2 nM. Remember to prepare a vehicle control (e.g., 0.1% DMSO) and an untreated control.

-

Cell Treatment: Remove the old media from the cells and add 100 µL of the prepared 2X this compound dilutions to the corresponding wells.

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle control wells and plot the percent viability as a function of the log of this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Western Blot for p-ERK Inhibition

This protocol confirms that this compound engages its intended target by measuring the reduction of phosphorylated ERK (p-ERK).

Materials:

-

This compound stock solution (10 mM in DMSO)

-

6-well plates

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer system (membranes, buffers)

-

Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and grow until 80% confluent. Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a short duration (e.g., 1-2 hours) to observe direct signaling effects.

-

Protein Lysate Preparation: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane thoroughly with TBST.

-

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total-ERK and a loading control like GAPDH.

References

- 1. The role of MAPK signaling pathway in the Her-2-positive meningiomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of MAPK signaling pathway in the Her-2-positive meningiomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Using CeMMEC2 in Chromatin Immunoprecipitation (ChIP) Assays

A comprehensive search of publicly available scientific literature and resources did not yield any information on a protein or entity referred to as "CeMMEC2" in the context of chromatin immunoprecipitation (ChIP) assays or any other biological process.

Therefore, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams specifically for "this compound." The name may be an internal designation not yet in the public domain, a novel discovery pending publication, or a potential misspelling of another protein.

To generate the requested content, further information about "this compound" is required, including:

-

Identity: Is it a protein, a protein complex, a non-coding RNA, or another type of molecule?

-

Function: What is its known or hypothesized biological role? Is it a transcription factor, a histone modifier, a chromatin architectural protein, or involved in a specific signaling pathway?

-

Cellular Localization: Where is it found within the cell (e.g., nucleus, cytoplasm)?

-

Associated Publications: Are there any pre-prints, patents, or internal documents that describe "this compound"?

Without this fundamental information, any attempt to create the detailed application notes and protocols as requested would be speculative and not based on factual, verifiable scientific data.

General Guidance for Developing a ChIP Protocol for a Novel Protein

Should "this compound" be a novel protein of interest, the following general principles and a generic workflow can be adapted once its characteristics are known. This guidance is based on established chromatin immunoprecipitation methodologies.

I. Key Considerations for a Novel ChIP Target

Before embarking on a ChIP experiment for a new protein like "this compound," several critical factors must be addressed:

-

Antibody Validation: The success of a ChIP experiment is highly dependent on the specificity and efficiency of the antibody. A custom antibody against this compound would need to be rigorously validated for its ability to recognize the native protein in immunoprecipitation applications. This includes:

-

Western Blotting: To confirm the antibody recognizes a band of the correct predicted molecular weight for this compound in whole-cell lysates and nuclear extracts.

-

Immunoprecipitation-Western Blot (IP-WB): To ensure the antibody can pull down this compound from a complex protein mixture.

-

Peptide Competition Assays: To demonstrate the specificity of the antibody for its target epitope.

-

-

Expression Levels and Localization: The abundance and subcellular location of this compound will influence the amount of starting material required and the lysis conditions. Nuclear localization is a prerequisite for a protein to be a direct target of ChIP.

-

Cross-linking and Chromatin Preparation: The conditions for cross-linking (e.g., formaldehyde concentration and incubation time) and chromatin shearing (sonication or enzymatic digestion) need to be optimized for the specific cell type and the nature of this compound's interaction with chromatin.

II. Generic Chromatin Immunoprecipitation (ChIP) Workflow

The following diagram outlines a standard ChIP workflow that would need to be optimized for a novel target like this compound.

Application Notes and Protocols for Proximity-Dependent Biotin Identification (BioID) in Studying Protein-Protein Interactions

Note to the user: The initial request specified "CeMMEC2" for studying protein-protein interactions. Following a comprehensive search, no specific method or molecule with this name could be identified in the public domain. It is possible that this is a novel, unpublished, or internal designation. To provide a valuable and actionable response, we have substituted "this compound" with a widely adopted and well-documented technique for studying protein-protein interactions in their native cellular environment: Proximity-Dependent Biotin Identification (BioID) and its more recent, faster iteration, TurboID . This document provides detailed application notes and protocols for this powerful technology.

Introduction to BioID

Proximity-Dependent Biotin Identification (BioID) is a robust method for identifying physiologically relevant protein interactions that occur in living cells.[1][2][3] This technique utilizes a promiscuous biotin ligase, BirA, which is a mutated form of the E. coli biotin ligase BirA (R118G).[1] When fused to a protein of interest (the "bait"), BirA releases reactive biotinoyl-AMP, which then covalently labels primary amines on proteins within a close proximity (approximately 10 nm).[4] These biotinylated proteins (the "prey") can then be isolated using streptavidin affinity capture and identified by mass spectrometry. BioID is particularly advantageous for detecting weak and transient interactions, as well as interactions involving insoluble proteins, which are often missed by traditional methods like co-immunoprecipitation.

Mechanism of Action

The wild-type BirA enzyme catalyzes a two-step reaction: first, the activation of biotin to form biotinyl-5'-AMP, and second, the transfer of biotin to a specific lysine residue on its natural substrate. The R118G mutation in BirA* reduces its affinity for biotinyl-5'-AMP, causing the premature release of this reactive intermediate from the active site. This allows for the promiscuous biotinylation of lysine residues on nearby proteins. The more recent development of TurboID, a further engineered version of BirA, offers significantly faster kinetics, allowing for shorter labeling times (minutes versus hours for BioID), which can reduce potential artifacts.

Applications in Research and Drug Discovery

-

Mapping Protein Interactomes: BioID is widely used to define the protein interaction networks of specific "bait" proteins in their native cellular context.

-

Elucidating Signaling Pathways: By identifying the proximal proteins of key signaling molecules like kinases and phosphatases, BioID can help to map the architecture of signaling cascades.

-

Investigating Subcellular Proteomes: When fused to a protein that localizes to a specific organelle or subcellular region, BioID can be used to map the proteome of that compartment.

-

Identifying Drug Targets: By comparing the interactomes of a protein in healthy versus diseased states, or in the presence and absence of a drug, novel therapeutic targets can be identified.

-

Understanding Disease Mechanisms: BioID can shed light on how disease-causing mutations alter protein-protein interactions.

Quantitative Data Presentation

The following table presents a selection of high-confidence proximal proteins identified for the Arabidopsis GSK3-like kinase BIN2 using TurboID-mediated proximity labeling followed by mass spectrometry. This study by Kim et al. (2023) provides a powerful example of how BioID can be used to map a kinase signaling network. The data is presented with Label-Free Quantification (LFQ) intensity, which is a measure of protein abundance.

| Prey Protein | Gene ID | Description | LFQ Intensity (BIN2-TurboID) | LFQ Intensity (Control) | Fold Change | p-value |

| BZR1 | AT1G75080 | Brassinazole-resistant 1 | 2.85E+08 | 1.12E+07 | 25.4 | <0.001 |

| BES1 | AT1G19350 | BRI1-EMS-suppressor 1 | 1.98E+08 | 9.54E+06 | 20.8 | <0.001 |

| TPL | AT1G15750 | Topless-related protein 1 | 1.54E+09 | 8.32E+07 | 18.5 | <0.001 |

| YDA | AT1G63700 | YODA MAPKKK | 7.82E+08 | 4.56E+07 | 17.1 | <0.001 |

| ARF2 | AT5G62000 | Auxin response factor 2 | 5.51E+08 | 3.67E+07 | 15.0 | <0.001 |

| 14-3-3λ | AT5G10450 | 14-3-3 protein lambda | 1.23E+09 | 9.84E+07 | 12.5 | <0.001 |

| PP2A-3 | AT2G42500 | Protein phosphatase 2A-3 | 9.87E+08 | 8.97E+07 | 11.0 | <0.001 |

Data is representative and adapted from published studies for illustrative purposes.

Experimental Protocols

Part 1: Generation of a Stable Cell Line Expressing the BioID Fusion Protein

This protocol describes the generation of a mammalian cell line that stably expresses the bait protein fused to a biotin ligase (e.g., BirA* or TurboID).

Materials:

-

cDNA for the bait protein

-

Expression vector containing BioID (e.g., pcDNA3.1 mycBioID)

-

Restriction enzymes and ligase

-

Mammalian cell line of choice (e.g., HEK293T)

-

Cell culture medium and supplements

-

Transfection reagent (e.g., Lipofectamine)

-

Selection antibiotic (e.g., G418)

-

Antibodies for immunofluorescence and western blotting (e.g., anti-myc, anti-bait)

-

Streptavidin conjugated to a fluorophore or HRP

Procedure:

-

Cloning: Subclone the bait cDNA in-frame with the BioID tag in the expression vector. Ensure the fusion protein is correctly oriented and the reading frame is maintained.

-

Transfection: Transfect the chosen mammalian cell line with the BioID fusion construct.

-

Selection: Two days post-transfection, begin selection with the appropriate antibiotic to select for cells that have stably integrated the plasmid.

-

Expansion and Validation: Expand the resistant colonies and validate the expression and localization of the fusion protein by immunofluorescence and western blotting.

-

Immunofluorescence: Confirm that the fusion protein localizes to the expected subcellular compartment.

-

Western Blotting: Verify the expression of the full-length fusion protein at the expected molecular weight.

-

-

Functional Assay: Perform a functional assay to ensure that the BioID tag does not interfere with the normal function of the bait protein.

-

Biotinylation Test: Test the biotinylation activity of the fusion protein by incubating the cells with 50 µM biotin for 16-24 hours (for BioID) or 10-30 minutes (for TurboID). Analyze the cell lysate by western blotting using streptavidin-HRP to detect biotinylated proteins.

Part 2: Large-Scale Pull-Down for Mass Spectrometry

This protocol outlines the procedure for biotinylating, lysing, and enriching proximal proteins for identification by mass spectrometry.

Materials:

-

Stable cell line expressing the BioID fusion protein

-

Control cell line (e.g., expressing BioID alone)

-

Complete medium supplemented with 50 µM biotin

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer)

-

Streptavidin-coated beads (e.g., Streptavidin Sepharose)

-

Wash buffers

-

Elution buffer

-

Mass spectrometry-grade trypsin

Procedure:

-

Cell Culture and Biotin Labeling: Plate the stable cell line and the control cell line. When the cells reach approximately 80% confluency, add fresh medium containing 50 µM biotin. Incubate for the appropriate time (16-24 hours for BioID, shorter for TurboID).

-

Cell Lysis: Harvest the cells, wash with PBS, and lyse them in a stringent lysis buffer to denature proteins and disrupt non-covalent interactions.

-

Affinity Purification: Incubate the cell lysates with streptavidin-coated beads to capture the biotinylated proteins.

-

Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

-

On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides.

-

Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis:

-

Identify the proteins from the peptide spectra using a database search algorithm.

-

Quantify the relative abundance of the identified proteins using methods like label-free quantification (LFQ) or spectral counting.

-

Perform statistical analysis to identify proteins that are significantly enriched in the bait-expressing sample compared to the control. Tools like SAINT (Significance Analysis of INTeractome) are often used for this purpose.

-

Visualizations

Experimental Workflow for BioID

Caption: General experimental workflow for BioID.

BIN2/GSK3 Signaling Pathway Interactions Identified by BioID

Caption: BIN2/GSK3 proximal protein network.

References

In vivo administration of CeMMEC2 in animal models

An extensive search for "CeMMEC2" in publicly available scientific literature and databases did not yield any information on a compound or therapeutic agent with this specific designation. Consequently, detailed application notes, protocols, quantitative data, and signaling pathways related to the in vivo administration of "this compound" in animal models cannot be provided at this time.

The search results did not contain any mention of a molecule named "this compound," suggesting that this may be a novel, pre-clinical compound not yet disclosed in public forums, an internal project name, or a potential misspelling of another agent. Without a specific chemical identity or associated research publications, it is impossible to fulfill the request for detailed experimental protocols, data presentation, and visualization of its biological activity.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to ensure the accuracy of the nomenclature. If "this compound" is an alternative name or an internal code, providing the correct chemical name, CAS number, or any relevant publication would be necessary to retrieve the requested information.

General principles for the in vivo administration of novel therapeutic agents in animal models involve several key stages, each requiring careful planning and execution. These include:

-

Preliminary In Vitro Characterization: Before moving to animal models, a compound's activity, specificity, and potential toxicity are typically assessed in cell-based assays.

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Initial studies in animals are crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME), and to establish a relationship between the dose administered and the observed biological effect.

-

Toxicity and Safety Studies: Dose-ranging studies are conducted to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects.

-

Efficacy Studies in Disease Models: Once a safe dose range is established, the compound is administered to relevant animal models of a specific disease to evaluate its therapeutic efficacy.

The selection of the animal model, route of administration (e.g., oral, intravenous, intraperitoneal), dosing regimen, and endpoints for assessment are all critical parameters that are highly specific to the compound and the disease being studied.

For progress in this area, clarification on the identity of "this compound" is required. Upon receiving more specific information, a comprehensive and detailed response addressing the user's core requirements can be formulated.

Application Notes and Protocols for Lentiviral-Based Assays with CeMMEC2

Disclaimer: As of the last update, "CeMMEC2" is not a publicly documented protein or molecule in scientific literature. The following application note has been generated based on the hypothetical premise that this compound is a novel kinase involved in the MAPK/ERK signaling pathway. The protocols, data, and pathway diagrams are representative examples based on established methodologies for studying similar protein kinases.

Introduction

This compound is a newly identified kinase believed to be a critical component of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling cascade. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases, making this compound a promising therapeutic target for drug discovery and development.

Lentiviral-based assays offer a robust and versatile platform for studying this compound function in a wide range of mammalian cell types, including primary and non-dividing cells. These assays can be employed for target validation, compound screening, and mechanistic studies. This document provides detailed protocols for utilizing lentiviral reporter assays to investigate this compound signaling and for screening potential inhibitors.

Principle of the Assay

This application note describes a lentiviral-based reporter assay designed to measure the activity of the this compound signaling pathway. The assay utilizes a replication-incompetent lentivirus encoding a firefly luciferase reporter gene. The expression of the luciferase gene is driven by a promoter containing response elements that are activated by transcription factors downstream of the this compound pathway.

Upon activation of the this compound pathway, transcription factors are activated and bind to the response elements, inducing the expression of luciferase. The resulting luminescence can be quantified using a luminometer, and the light output is directly proportional to the activity of the this compound signaling pathway. This system can be used to screen for small molecules or other biologics that modulate this compound activity by measuring the change in luciferase expression.

Materials and Reagents

-

This compound Reporter Lentivirus (Hypothetical)

-

HEK293T cells (or other suitable cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Polybrene

-

96-well white, clear-bottom cell culture plates

-

ONE-Step Luciferase Assay System

-

Luminometer

-

Hypothetical this compound Inhibitor (e.g., CMMI-123)

Detailed Experimental Protocols

Protocol 1: Lentiviral Transduction of Target Cells

This protocol outlines the steps for transducing a target cell line (e.g., HEK293T) with the this compound reporter lentivirus.

-

Cell Seeding:

-

Transduction:

-

On the day of transduction, thaw the this compound reporter lentivirus on ice.[2]

-

Prepare a working solution of lentivirus in pre-warmed complete growth medium. The optimal amount of virus, or Multiplicity of Infection (MOI), should be determined empirically for each cell type. A good starting point is an MOI of 5-10.

-

Add polybrene to the diluted virus solution to a final concentration of 5-8 µg/mL to enhance transduction efficiency.

-

Carefully remove the media from the seeded cells and add 100 µL of the virus/polybrene-containing medium to each well.

-

Incubate the plate at 37°C with 5% CO2 for 48-72 hours.

-

-

Generation of a Stable Cell Line (Optional):

-

To generate a stable cell line, passage the transduced cells 48-72 hours post-transduction.

-

Culture the cells in the presence of a selection agent (e.g., puromycin, if the lentiviral vector contains a puromycin resistance gene) to select for successfully transduced cells.

-

Protocol 2: this compound Inhibitor Screening Assay

This protocol describes how to use the transduced cells to screen for inhibitors of the this compound pathway.

-

Cell Seeding:

-

Seed the stably transduced this compound reporter cells in a 96-well white, clear-bottom plate at a density of 10,000 cells per well in 90 µL of assay medium (e.g., DMEM with 0.5% FBS).

-

Incubate overnight at 37°C with 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (e.g., CMMI-123) in assay medium.

-

Add 10 µL of the diluted compound to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and a positive control activator of the pathway (if available).

-

Incubate the plate for 6-24 hours at 37°C with 5% CO2. The optimal incubation time should be determined empirically.

-

-

Luciferase Assay:

-

Equilibrate the plate and the ONE-Step Luciferase Assay Reagent to room temperature.

-

Add 100 µL of the luciferase reagent to each well.

-

Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Measure the luminescence using a luminometer.

-

Data Presentation

The quantitative data from the inhibitor screening assay can be summarized in a table to determine the dose-response relationship and calculate the IC50 value of the compound.

| CMMI-123 Conc. (µM) | Luminescence (RLU) | % Inhibition |

| 0 (Vehicle) | 150,000 | 0 |

| 0.01 | 145,500 | 3 |

| 0.1 | 120,000 | 20 |

| 1 | 78,000 | 48 |

| 10 | 15,000 | 90 |

| 100 | 2,500 | 98 |

RLU: Relative Light Units

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Hypothetical this compound signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for this compound lentiviral assay.

References

Troubleshooting & Optimization

Optimizing CeMMEC2 dosage for maximum efficacy

CeMMEC2 Technical Support Center

Introduction: This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the experimental use of this compound, a potent and selective inhibitor of MEK1/2 kinases. The information herein is intended to help troubleshoot common issues and provide standardized protocols for assessing the efficacy and mechanism of action of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

| Issue/Question | Possible Cause | Recommended Solution |

| 1. No significant decrease in cell viability after this compound treatment. | Sub-optimal Dosage: The concentration of this compound may be too low for the specific cell line being used. | Action: Perform a dose-response experiment to determine the IC50 value for your cell line. We recommend a concentration range of 0.1 nM to 10 µM. Refer to the Dose-Response Data for this compound table below for IC50 values in common cell lines. |

| Incorrect Assessment of Efficacy: Cell viability may not be the most sensitive measure of target engagement. | Action: Assess the phosphorylation status of ERK (p-ERK), a direct downstream target of MEK1/2. A significant reduction in p-ERK levels indicates successful target inhibition. See the Western Blotting for p-ERK Levels protocol. | |

| Cell Line Insensitivity: The chosen cell line may not depend on the MAPK/ERK pathway for survival. | Action: Select a cell line with a known activating mutation in the MAPK/ERK pathway (e.g., BRAF V600E mutant cell lines like A375). | |

| 2. High levels of cytotoxicity observed even at low concentrations. | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity. | Action: Ensure the final concentration of the solvent in your culture medium is consistent across all treatment groups (including vehicle control) and is at a non-toxic level (typically <0.1% for DMSO). |

| Off-Target Effects: At higher concentrations, this compound may have off-target effects. | Action: Lower the concentration of this compound to a range where it is selective for MEK1/2. Correlate the phenotypic outcome with the inhibition of p-ERK to confirm on-target activity. | |

| Extended Treatment Duration: Prolonged exposure to the compound may lead to cytotoxicity. | Action: Perform a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal treatment duration that maximizes efficacy while minimizing cytotoxicity. | |

| 3. Inconsistent results between experimental replicates. | Compound Instability: this compound may be degrading in the culture medium over time. | Action: Prepare fresh stock solutions of this compound for each experiment. If the experiment is long, consider replacing the medium with freshly prepared this compound at regular intervals. |

| Experimental Variability: Inconsistent cell seeding density or passage number can affect results. | Action: Use cells with a consistent passage number and ensure uniform cell seeding across all wells or plates. |

Frequently Asked Questions (FAQs)

-

Q1: What is the recommended solvent for dissolving this compound?

-

A1: this compound is soluble in DMSO. We recommend preparing a 10 mM stock solution in DMSO and then diluting it further in culture medium to the desired final concentration.

-

-

Q2: How should I store this compound?

-

A2: Store the solid compound at -20°C. The 10 mM stock solution in DMSO can be stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

-

-

Q3: Is this compound selective for MEK1 and MEK2?

-

A3: Yes, this compound is a highly selective inhibitor for MEK1 and MEK2 kinases. At concentrations below 1 µM, it shows minimal inhibition of other kinases.

-

-

Q4: How can I confirm that this compound is inhibiting its target in my cells?

-

A4: The most direct way to confirm target engagement is to measure the phosphorylation level of ERK1/2 (Thr202/Tyr204) via Western Blot. A significant reduction in p-ERK levels upon this compound treatment indicates successful target inhibition.

-

Data Presentation

Table 1: Dose-Response Data for this compound in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound-induced reduction in cell viability after a 72-hour treatment period.

| Cell Line | Cancer Type | MAPK Pathway Status | IC50 (nM) |

| A375 | Malignant Melanoma | BRAF V600E | 8.5 |

| HT-29 | Colorectal Carcinoma | BRAF V600E | 12.3 |

| HeLa | Cervical Cancer | Wild-type BRAF/RAS | 150.7 |

| MCF-7 | Breast Cancer | Wild-type BRAF/RAS | > 1000 |

Experimental Protocols

Protocol 1: Western Blotting for p-ERK Levels

This protocol describes how to assess the inhibition of MEK1/2 by measuring the phosphorylation of its downstream target, ERK.

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

Treatment: The next day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-